Tricyclene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclene can be synthesized in Escherichia coli by introducing the heterologous mevalonate pathway along with Abies grandis geranyl diphosphate synthase and Nicotiana sylvestris this compound synthase . The initial shake-flask fermentation at 30°C yielded a this compound titer of 0.060 milligrams per liter. By increasing the copy number of the this compound synthase-coding gene and optimizing the truncation in the N-terminal region, the titer was significantly improved to 47.671 milligrams per liter .
Industrial Production Methods: The industrial production of this compound involves the use of genetically engineered microorganisms, such as Escherichia coli, to produce high yields of the compound. The process includes optimizing the fermentation conditions, such as temperature and gene expression levels, to maximize the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Tricyclene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogens or other electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used in different industrial and medicinal applications.
Scientific Research Applications
Tricyclene has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for synthesizing other complex organic compounds.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: this compound is being explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and biofuels.
Mechanism of Action
The mechanism of action of tricyclene involves its interaction with specific molecular targets and pathways within biological systems. This compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved in this compound’s action are still under investigation, but it is believed to influence various biochemical processes, including cell signaling and metabolism .
Comparison with Similar Compounds
- α-Pinene
- β-Pinene
- Camphene
- Limonene
Comparison: Tricyclene is unique among these compounds due to its tricyclic structure, which imparts distinct chemical and physical properties. Unlike α-pinene and β-pinene, which are bicyclic monoterpenes, this compound’s tricyclic structure provides greater stability and reactivity in certain chemical reactions. Additionally, this compound’s unique structure makes it a valuable compound for specific industrial and medicinal applications .
Properties
IUPAC Name |
1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYUSWBLVXTQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C1(C3C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858714 | |
Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
152.00 to 153.00 °C. @ 760.00 mm Hg | |
Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
508-32-7 | |
Record name | Tricyclene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tricyclene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86978 | |
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Record name | Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRICYCLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0ARA1GHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 - 68 °C | |
Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tricyclene?
A1: this compound has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
Q2: How is this compound produced synthetically?
A3: this compound can be produced through the catalytic isomerization of α-pinene. [] This process often utilizes catalysts such as chromia-alumina or various alumina catalysts with varying acid strengths. [, ]
Q3: How does the acid strength of the catalyst influence the isomerization of α-pinene to this compound?
A4: Stronger acid sites on the catalyst generally favor the formation of monocyclic byproducts during the isomerization of α-pinene. This results in a lower selectivity ratio of bi- and tricyclic products, including this compound. [] Conversely, weaker acid sites are favorable for maximizing this compound production. []
Q4: What other catalysts have been explored for the transformation of camphene to this compound?
A5: Researchers have investigated various aluminophosphate-based molecular sieves for this catalytic transformation, including AlPO4-5, AlPO4-11, SAPO-5, SAPO-11, and others. [] The selectivity towards this compound is again influenced by the acidity and space velocity used in the reaction. []
Q5: Can this compound be used as a solvent in the production of air-filled polymeric microcapsules?
A6: While this compound has been investigated as a solvent for encapsulating biodegradable polyesters in the production of air-filled polymeric microcapsules, its high melting point (>30°C) presents challenges for industrial production. [, ]
Q6: How are this compound and other terpenes typically analyzed in complex mixtures like plant extracts?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for separating, identifying, and quantifying this compound and other terpenes in complex mixtures. [, , , , , , ]
Q7: What is the role of solid-phase microextraction (SPME) in analyzing this compound?
A9: SPME serves as a sample preparation technique for concentrating volatile compounds like this compound from a sample matrix (e.g., plant material) before GC-MS analysis. [, ] This pre-concentration step enhances the detection sensitivity and allows for the identification of trace components.
Q8: Are there any known applications of this compound that leverage its potential biocompatibility or biodegradability?
A10: While the provided research articles don't directly explore this compound's biocompatibility or biodegradability, its use as a potential solvent in the production of air-filled polymeric microcapsules suggests investigations into its interaction with biological systems. [, ] Further research is needed to fully understand its behavior in these contexts.
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